molecular formula C18H21N7O3S3 B4684178 ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4684178
M. Wt: 479.6 g/mol
InChI Key: CPOMYUYXJUONGN-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino and sulfanyl groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other similar compounds, ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S3/c1-4-6-25-12(7-11-8-29-16(19)21-11)23-24-18(25)30-9-13(26)22-17-20-10(3)14(31-17)15(27)28-5-2/h4,8H,1,5-7,9H2,2-3H3,(H2,19,21)(H,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOMYUYXJUONGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2CC=C)CC3=CSC(=N3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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